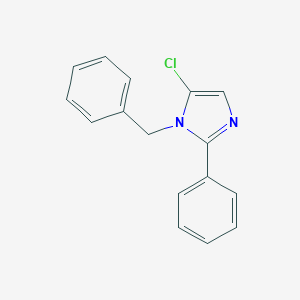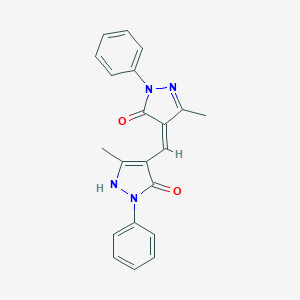
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Mechanism Of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells and to exhibit antioxidant properties.
Advantages And Limitations For Lab Experiments
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, the compound can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-. One direction is to further investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to investigate its potential use as an antioxidant and to explore its anti-cancer properties further. Finally, efforts could be made to improve the solubility and purity of the compound to make it easier to work with in lab experiments.
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a compound with significant potential for use in medicine and other fields. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to improve its solubility and purity for use in lab experiments.
Synthesis Methods
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Scientific Research Applications
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an antioxidant and for the treatment of neurodegenerative diseases.
properties
CAS RN |
4174-09-8 |
|---|---|
Product Name |
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- |
Molecular Formula |
C21H18N4O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3/b19-13- |
InChI Key |
DFSHSSAUZJFPSK-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Other CAS RN |
15900-11-5 |
physical_description |
DryPowder, PelletsLargeCrystals |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



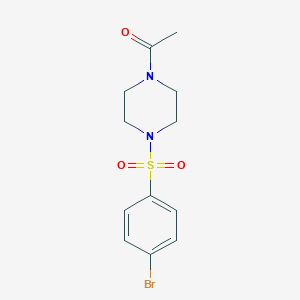
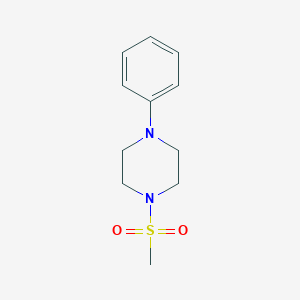
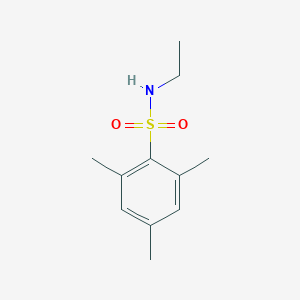


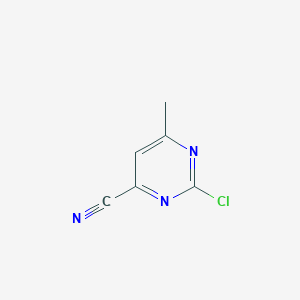
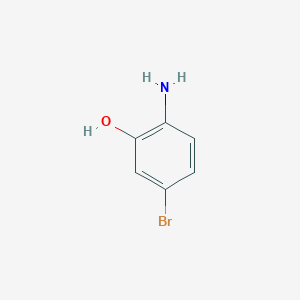
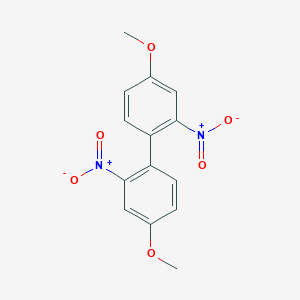
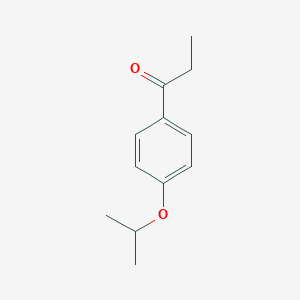
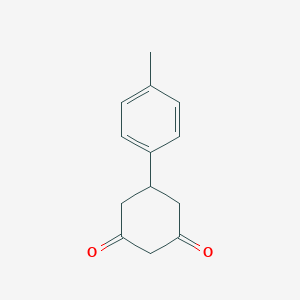
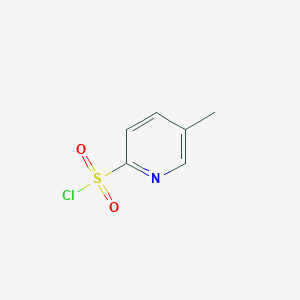
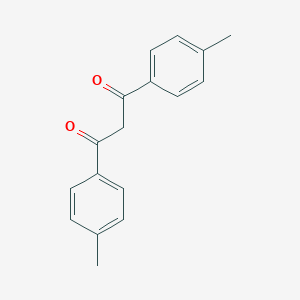
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
